2,2'-Thiobis[4-bromophenol]
Description
Structure
3D Structure
Properties
CAS No. |
5336-22-1 |
|---|---|
Molecular Formula |
C12H8Br2O2S |
Molecular Weight |
376.07 g/mol |
IUPAC Name |
4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H8Br2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H |
InChI Key |
HQRWNPFVXNLBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)SC2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2,2 Thiobis 4 Bromophenol
Direct Synthesis Approaches and Reaction Optimization
The most common direct synthesis of 2,2'-Thiobis[4-bromophenol] involves the reaction of 4-bromophenol (B116583) with a sulfur-donating agent. A prevalent method utilizes sulfur dichloride (SCl₂) as the key reagent. This reaction is typically carried out in a suitable solvent, and the conditions can be optimized to maximize the yield of the desired 2,2'-thiobis isomer over other potential products, such as the 4,4'-thiobis isomer.
Another direct approach involves the reaction of a sterically hindered halophenol with a metal sulfide (B99878). For instance, sterically hindered halophenols like 2,6-di-tert-butyl-4-chlorophenol (B1594333) can be converted to their corresponding thiobisphenols by reacting them with a metal sulfide, such as sodium sulfide, in a mutual solvent system. google.com This method can be adapted for the synthesis of 2,2'-Thiobis[4-bromophenol] by using 4-bromophenol as the starting material. The choice of solvent and reaction temperature are critical parameters that require optimization to enhance the reaction rate and yield.
Reaction optimization often involves a systematic study of various parameters as detailed in the table below.
Table 1: Reaction Optimization Parameters for Direct Synthesis
| Parameter | Variation | Effect on Reaction |
| Sulfur Reagent | Sulfur dichloride, Sulfur monochloride, Sodium Sulfide | Influences the position of the thioether linkage and the formation of byproducts. |
| Solvent | Chlorinated hydrocarbons, Ethers, Alcohols | Affects the solubility of reactants and the reaction temperature. |
| Temperature | Varies from low to reflux temperatures | Controls the reaction rate and selectivity. Higher temperatures may lead to side reactions. |
| Catalyst | Lewis acids, Phase transfer catalysts | Can enhance the reaction rate and improve the yield of the desired isomer. |
| Reactant Ratio | Molar ratio of 4-bromophenol to sulfur reagent | Affects the extent of reaction and the formation of polymeric byproducts. |
Precursor Chemistry and Intermediate Transformations in 2,2'-Thiobis[4-bromophenol] Synthesis
The synthesis of 2,2'-Thiobis[4-bromophenol] is intrinsically linked to the chemistry of its primary precursor, 4-bromophenol. ketonepharma.com The preparation of high-purity 4-bromophenol is a critical first step. A common method for synthesizing 4-bromophenol is the bromination of phenol (B47542). prepchem.com This reaction's selectivity for the para-position is highly dependent on the reaction conditions, such as temperature and solvent. prepchem.com For example, carrying out the bromination in carbon disulfide at low temperatures (around -30°C) can yield up to 97% of the desired 4-bromophenol isomer. prepchem.com
Intermediate transformations can also be employed in the synthesis of 2,2'-Thiobis[4-bromophenol]. For instance, a diaryl sulfide can be synthesized by reacting a bromotoluene with a disulfide in the presence of a strong base like t-BuLi. rsc.org This type of transformation highlights the possibility of forming the thioether linkage through various carbon-sulfur bond-forming reactions, which could be adapted for the synthesis of the target molecule.
The synthesis of related brominated phenols, such as 2-chloro-4-bromophenol, provides insights into controlling the regioselectivity of halogenation, a key aspect in preparing the necessary precursors. google.com The use of locating nanocatalysts in the bromination of o-chlorophenol has been shown to significantly increase the purity of the desired 2-chloro-4-bromophenol isomer. google.com
Table 2: Key Precursors and Intermediates
| Compound Name | Role in Synthesis |
| 4-Bromophenol | Primary precursor, provides the brominated phenol rings. ketonepharma.comprepchem.com |
| Sulfur Dichloride | Sulfur source for direct thioether bridge formation. |
| Sodium Sulfide | Alternative sulfur source, particularly in reactions with hindered phenols. google.com |
| 2-Bromophenol | Isomeric precursor, its synthesis provides insights into bromination reactions. chemicalbook.com |
| 2-Chloro-4-bromophenol | Related compound, its synthesis demonstrates methods for regioselective halogenation. google.com |
Green Chemistry Principles in 2,2'-Thiobis[4-bromophenol] Synthesis
The application of green chemistry principles to the synthesis of 2,2'-Thiobis[4-bromophenol] aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of less hazardous reagents, the development of solvent-free or aqueous reaction systems, and the design of catalytic processes to improve atom economy.
One approach is to explore alternative sulfurizing agents that are less corrosive and toxic than sulfur chlorides. The use of elemental sulfur in the presence of a suitable catalyst could be a greener alternative. Additionally, investigating the use of water as a solvent, potentially with the aid of a phase transfer catalyst, can significantly reduce the use of volatile organic compounds (VOCs).
The principles of green chemistry also encourage the development of catalytic systems that can operate under milder conditions and be recycled and reused, thereby minimizing waste. While specific green synthesis routes for 2,2'-Thiobis[4-bromophenol] are not extensively documented, the broader field of organic synthesis provides numerous examples of green methodologies that could be adapted. For instance, the use of solid acid catalysts or enzyme-catalyzed reactions could offer more environmentally benign synthetic pathways.
Catalytic Systems for 2,2'-Thiobis[4-bromophenol] Formation
Catalytic systems can play a crucial role in improving the efficiency and selectivity of the synthesis of 2,2'-Thiobis[4-bromophenol]. While specific catalysts for the direct synthesis of this compound are not widely reported, related reactions provide insights into potential catalytic approaches.
For instance, in the synthesis of other thiobisphenols, Lewis acids have been used to catalyze the reaction between phenols and sulfur dichloride. These catalysts can activate the sulfur reagent, making it more susceptible to electrophilic attack by the phenol.
Palladium-based catalysts are widely used in cross-coupling reactions to form carbon-sulfur bonds. researchgate.net Although typically employed for the synthesis of aryl sulfides from thiols and aryl halides, these catalytic systems could potentially be adapted for the synthesis of 2,2'-Thiobis[4-bromophenol]. For example, a palladium-catalyzed reaction between 2-bromo-4-bromophenol and a suitable sulfur source could be a viable, albeit more complex, synthetic route.
Furthermore, the development of novel catalysts is an active area of research. For example, vanadium complexes have been shown to catalyze the bromination of phenol derivatives, which could be relevant for the synthesis of the 4-bromophenol precursor. nih.gov The use of nanocatalysts, as demonstrated in the synthesis of 2-chloro-4-bromophenol, can also improve reaction purity and yield. google.com
Table 3: Potential Catalytic Systems
| Catalyst Type | Potential Application | Advantages |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Catalyzing the reaction of 4-bromophenol with sulfur dichloride. | Increased reaction rate and potential for improved selectivity. |
| Palladium Complexes | Cross-coupling reactions to form the C-S bond. researchgate.net | High efficiency and functional group tolerance. |
| Phase Transfer Catalysts | Facilitating reactions in biphasic systems (e.g., water/organic). | Enables the use of greener solvents and can improve reaction rates. |
| Nanocatalysts | Improving regioselectivity in bromination reactions of precursors. google.com | High surface area leading to increased activity and selectivity. |
| Vanadium Complexes | Catalyzing the bromination of phenol precursors. nih.gov | Efficient catalysis of halogenation reactions. |
Advanced Spectroscopic and Structural Elucidation of 2,2 Thiobis 4 Bromophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2,2'-Thiobis[4-bromophenol] can be determined.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the substitution pattern on the benzene (B151609) rings, complex splitting patterns (doublets and doublet of doublets) are expected for the aromatic protons. The hydroxyl (-OH) proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom in the molecule. The carbon atoms attached to the bromine, sulfur, and hydroxyl groups would exhibit characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents. For comparison, the predicted ¹³C NMR data for 4-bromophenol (B116583) shows signals in the aromatic region, which can serve as a reference for estimating the shifts in the more complex 2,2'-Thiobis[4-bromophenol] structure. hmdb.ca
A study on a derivative, 2,2'-[thiobis(p-phenylenenitrilomethylidyne)] bis(4-bromophenol), provides some insight into the types of signals to expect, with aromatic protons appearing as multiplets and a broad peak for the hydroxyl proton. dergipark.org.tr
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2'-Thiobis[4-bromophenol] (Note: As experimental data is unavailable, this table is populated with predicted values based on general principles and data from similar structures for illustrative purposes.)
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic H | 7.0 - 7.5 | m | Complex multiplets due to coupling. |
| Hydroxyl OH | 5.0 - 8.0 | br s | Chemical shift is variable. |
| ¹³C NMR | |||
| C-OH | 150 - 155 | s | |
| C-S | 125 - 130 | s | |
| C-Br | 110 - 115 | s | |
| Aromatic CH | 115 - 135 | d | Multiple signals expected. |
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
The molecular formula of 2,2'-Thiobis[4-bromophenol] is C₁₂H₈Br₂O₂S, with a calculated molecular weight of approximately 376.064 g/mol . nist.gov The presence of two bromine atoms is a key feature that would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a series of peaks (M, M+2, M+4) in the molecular ion region, with relative intensities following a predictable pattern.
Expected Fragmentation Pattern: While a specific experimental mass spectrum for 2,2'-Thiobis[4-bromophenol] is not available in the reviewed literature, the fragmentation under electron ionization (EI) can be predicted. Common fragmentation pathways for aromatic phenols and thioethers would likely be observed. These could include:
Cleavage of the C-S bond: This would lead to the formation of bromophenol-derived fragments.
Loss of bromine atoms: Fragmentation involving the loss of one or both bromine atoms would result in significant peaks.
Loss of small neutral molecules: Fragments corresponding to the loss of CO, H₂O, or H₂S might also be present.
The analysis of fragmentation patterns of related brominated phenols can provide clues about the expected fragmentation of 2,2'-Thiobis[4-bromophenol]. researchgate.net
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 2,2'-Thiobis[4-bromophenol] (Note: This table presents predicted m/z values based on the structure and common fragmentation pathways for illustrative purposes, as experimental data is unavailable.)
| m/z (predicted) | Proposed Fragment Ion | Notes |
| 374/376/378 | [C₁₂H₈Br₂O₂S]⁺ | Molecular ion cluster (M, M+2, M+4) |
| 295/297 | [C₁₂H₈BrO₂S]⁺ | Loss of one Br atom |
| 171/173 | [C₆H₄BrO]⁺ | Fragment from C-S bond cleavage |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
An experimental IR spectrum for solid 2,2'-Thiobis[4-bromophenol] (as a KBr pellet) is available from the NIST WebBook. nist.gov This spectrum displays characteristic absorption bands that can be assigned to specific vibrational modes.
Key IR Spectral Features:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic rings.
C=C Stretching (Aromatic): A series of sharp peaks between 1400 and 1600 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene rings.
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region can be attributed to the C-O stretching of the phenolic group.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
C-S Stretching: The C-S stretching vibration usually gives rise to a weak to medium band in the 600-800 cm⁻¹ range.
While an experimental Raman spectrum for 2,2'-Thiobis[4-bromophenol] was not found, it would provide complementary information. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C-S-C symmetric stretch and the vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for 2,2'-Thiobis[4-bromophenol]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Intensity |
| O-H Stretch | 3200-3600 | IR | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium to Weak |
| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Strong to Medium |
| C-O Stretch | 1200-1300 | IR | Strong |
| C-S Stretch | 600-800 | Raman | Strong |
| C-Br Stretch | 500-700 | IR, Raman | Medium to Strong |
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and crystal packing.
Currently, there is no publicly available crystal structure of 2,2'-Thiobis[4-bromophenol] in the Cambridge Structural Database or other surveyed resources. The determination of its crystal structure would provide invaluable information, including:
The nature and geometry of intramolecular and intermolecular hydrogen bonds involving the hydroxyl groups.
The packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as halogen bonding (Br···Br or Br···O interactions) and π-π stacking.
X-ray diffraction studies on related brominated phenolic compounds have revealed the importance of such intermolecular interactions in dictating the solid-state architecture. nih.gov
Interactive Data Table: Hypothetical Crystallographic Parameters for 2,2'-Thiobis[4-bromophenol] (Note: This table is purely illustrative as no experimental X-ray diffraction data has been found.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.7 |
| β (°) | 95.3 |
| Volume (ų) | 1345 |
| Z | 4 |
Chiroptical Spectroscopy of Enantiomerically Enriched 2,2'-Thiobis[4-bromophenol] Derivatives
2,2'-Thiobis[4-bromophenol] itself is an achiral molecule. However, hindered rotation around the C-S bonds could potentially lead to atropisomerism if suitable bulky substituents were introduced at the ortho-positions to the sulfur bridge, making the molecule chiral. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying such chiral molecules. rsc.orgrsc.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformational preferences of the enantiomers.
There are currently no published studies on the chiroptical properties of enantiomerically enriched derivatives of 2,2'-Thiobis[4-bromophenol]. The synthesis of such derivatives and the study of their CD spectra would be a novel area of research. The expected CD spectrum would show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the aromatic chromophores. The sign and intensity of these Cotton effects would be directly related to the stereochemistry of the molecule.
Interactive Data Table: Potential Chiroptical Data for a Hypothetical Chiral 2,2'-Thiobis[4-bromophenol] Derivative (Note: This table is illustrative of the type of data that would be obtained from a CD spectroscopic study.)
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition |
| ~280 | +5.2 | π → π |
| ~250 | -3.8 | π → π |
Chemical Reactivity and Functionalization Strategies of 2,2 Thiobis 4 Bromophenol
Electrophilic Aromatic Substitution Reactions on the Bromophenol Moiety
The phenol (B47542) rings in 2,2'-Thiobis[4-bromophenol] are activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly activating hydroxyl (-OH) group and the moderately activating thioether (-S-) bridge. Both of these groups are ortho, para-directors. byjus.com The bromine atom at the para position (C4) is a deactivating group but also an ortho, para-director. byjus.com The combined influence of these substituents dictates the regioselectivity of incoming electrophiles.
The positions ortho to the powerful hydroxyl group (C2 and C6) are the most electron-rich and thus the most likely sites for substitution. The C2 position is already substituted by the thioether bridge. Therefore, electrophilic attack is highly favored at the C6 and C6' positions.
Common electrophilic substitution reactions applicable to 2,2'-Thiobis[4-bromophenol] include:
Halogenation: Due to the highly activated nature of the phenolic rings, halogenation, such as bromination with bromine water, can proceed readily even without a Lewis acid catalyst to potentially yield 2,2'-Thiobis[4,6-dibromophenol]. byjus.com
Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) at the C6 position, yielding 2,2'-Thiobis[4-bromo-6-nitrophenol]. byjus.com Using concentrated nitric acid could lead to further substitution or oxidation. byjus.com
Mannich Reaction: As a phenol, the compound can undergo aminomethylation via the Mannich reaction. wikipedia.orgnumberanalytics.com This involves reacting the phenol with formaldehyde (B43269) and a primary or secondary amine (like dimethylamine) in an acidic medium. adichemistry.com The reaction introduces an aminomethyl group (-CH₂NR₂) at the C6 position, which is ortho to the hydroxyl group, yielding a Mannich base. wikipedia.orgadichemistry.comorganicchemistrytutor.com These bases are valuable synthetic intermediates.
| Reaction Type | Reagents | Potential Product | Substituted Position |
| Bromination | Br₂/H₂O | 2,2'-Thiobis[4,6-dibromophenol] | C6, C6' |
| Nitration | Dilute HNO₃ | 2,2'-Thiobis[4-bromo-6-nitrophenol] | C6, C6' |
| Mannich Reaction | HCHO, R₂NH | 6,6'-Bis(dialkylaminomethyl)-2,2'-thiobis[4-bromophenol] | C6, C6' |
Functional Group Interconversions at the Hydroxyl and Thioether Centers
The hydroxyl and thioether functionalities of 2,2'-Thiobis[4-bromophenol] are key sites for structural modification through functional group interconversions.
Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be readily derivatized.
Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. organic-chemistry.org Treatment with a base (e.g., K₂CO₃) to form the phenoxide, followed by reaction with an alkyl halide (e.g., bromoacetonitrile), can yield the corresponding diether. rsc.org This modification alters the compound's polarity and hydrogen-bonding capabilities.
Esterification: The formation of esters can be achieved by reacting the phenol with acyl chlorides or acid anhydrides. epo.org This transformation is often used to protect the hydroxyl group or to introduce new functional moieties.
Reactions at the Thioether Center: The sulfur atom in the thioether bridge is nucleophilic and can be oxidized.
Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.comrsc.org This changes the geometry and electronic properties of the bridge, converting the bent, electron-donating thioether into a tetrahedral, electron-withdrawing sulfoxide or sulfone. oup.com These oxidation products are themselves of interest for their modified chemical and physical properties. oup.com
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Hydroxyl (-OH) | Etherification | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Acyl Chloride (RCOCl) or Anhydride | Ester (-OCOR) |
| Thioether (-S-) | Oxidation | H₂O₂, m-CPBA | Sulfoxide (-SO-), Sulfone (-SO₂-) |
Derivatization for Enhanced Academic Applications
Derivatization of 2,2'-Thiobis[4-bromophenol] is a key strategy to tailor its properties for specific research applications, particularly in material science and medicinal chemistry.
Synthesis of Advanced Antioxidants: Thiobisphenols are known for their antioxidant properties, which can be fine-tuned through derivatization. oup.comontosight.ai The introduction of bulky substituents at the C6 and C6' positions via electrophilic substitution (e.g., Friedel-Crafts alkylation) can increase the steric hindrance around the phenolic hydroxyl groups. This modification can enhance the stability of the resulting phenoxyl radicals formed during the antioxidant cycle, thereby improving performance and reducing the formation of colored degradation products. researchgate.net
Precursors for Schiff Bases and Ligands: The phenolic structure serves as a platform for creating more complex molecules like Schiff bases. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov While 2,2'-Thiobis[4-bromophenol] itself doesn't have an aldehyde or primary amine, it can be derivatized to include these functionalities. For instance, formylation at the C6 position would introduce an aldehyde group. The resulting derivatives can then be used to synthesize Schiff bases, which are widely studied for their coordination chemistry and potential biological activities, including as antifungal or antibacterial agents. researchgate.netscielo.brajchem-a.com The two phenolic oxygens and the thioether sulfur can act as donor atoms, making the molecule and its derivatives potential ligands for metal complexes.
Coordination Chemistry of 2,2 Thiobis 4 Bromophenol As a Ligand
Design and Synthesis of Metal Complexes Featuring 2,2'-Thiobis[4-bromophenol]
Structural Characterization of Coordination Compounds (e.g., X-ray crystallography, Spectroscopic Analyses)
Consistent with the lack of synthetic reports, there is no available data on the structural characterization of metal complexes of 2,2'-Thiobis[4-bromophenol]. Searches for X-ray crystallographic data of such complexes yielded no results. While the NIST WebBook provides an IR spectrum for the uncomplexed 2,2'-Thiobis[4-bromophenol] molecule, no spectroscopic data (such as IR, NMR, UV-Vis, or Mass Spectrometry) for its coordination compounds could be located. nih.gov This indicates that such complexes have likely not been synthesized or, if they have, their characterization has not been published in the accessible scientific domain.
Theoretical Bonding Analysis and Electronic Structure of Metal-2,2'-Thiobis[4-bromophenol] Interactions
A survey of theoretical chemistry literature did not uncover any computational studies focused on the bonding analysis or electronic structure of metal-2,2'-Thiobis[4-bromophenol] interactions. While Density Functional Theory (DFT) and other computational methods are commonly used to investigate the nature of metal-ligand bonds, no such calculations appear to have been performed or published for complexes involving this specific ligand. Therefore, there are no theoretical insights into the orbital interactions, bond energies, or electronic properties of these hypothetical complexes.
Catalytic Applications of 2,2'-Thiobis[4-bromophenol] Metal Complexes (e.g., in organic transformations)
There is no information available in the scientific literature regarding the use of metal complexes of 2,2'-Thiobis[4-bromophenol] as catalysts in any organic transformations or other catalytic processes. The catalytic activity of metal complexes is a vast area of research, but it does not currently include examples featuring this particular ligand.
Theoretical and Computational Investigations of 2,2 Thiobis 4 Bromophenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2,2'-Thiobis[4-bromophenol]. These studies provide a foundational understanding of the molecule's geometry, electronic properties, and sites of reactivity.
DFT studies can be utilized to determine the optimized molecular geometry of 2,2'-Thiobis[4-bromophenol], including bond lengths, bond angles, and dihedral angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's charge transfer properties and its propensity to engage in chemical reactions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. For 2,2'-Thiobis[4-bromophenol], the electron-rich regions are expected to be localized around the oxygen and sulfur atoms, as well as the bromine substituents, while the hydrogen atoms of the hydroxyl groups would represent electrophilic sites. These calculations are crucial for predicting how the molecule will interact with other chemical species.
Molecular Dynamics Simulations of 2,2'-Thiobis[4-bromophenol] Systems
While specific molecular dynamics (MD) simulations focused exclusively on 2,2'-Thiobis[4-bromophenol] are not extensively documented in publicly available literature, the methodology is highly applicable to understanding its behavior in various environments. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and binding to biological targets.
For 2,2'-Thiobis[4-bromophenol], MD simulations could be employed to study its aggregation behavior in solution or its interaction with lipid membranes, given its brominated phenolic structure which imparts a degree of lipophilicity. Such simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules or a lipid bilayer) and calculating the forces between atoms to predict the system's trajectory. This can reveal preferred conformational states and the dynamics of its interactions with surrounding molecules.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For brominated phenols like 2,2'-Thiobis[4-bromophenol], SAR studies are particularly relevant for understanding their potential biological and toxicological effects.
Computational SAR models can be developed using a series of related compounds to predict the activity of new or untested molecules. For 2,2'-Thiobis[4-bromophenol], this would involve analyzing how variations in its structure, such as the position and number of bromine atoms or modifications to the thioether linkage, affect a specific biological endpoint. Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) to derive mathematical equations that predict activity. For instance, the lipophilicity (log P) and electronic parameters derived from quantum chemical calculations can be used as descriptors to predict the compound's potential for bioaccumulation or its binding affinity to specific enzymes or receptors. While specific QSAR models for 2,2'-Thiobis[4-bromophenol] are not widely published, the principles of SAR are fundamental to assessing its environmental and biological profile.
Predictive Modeling of Synthetic Pathways and Reaction Outcomes
Computational chemistry also offers tools for predicting the most efficient synthetic routes to 2,2'-Thiobis[4-bromophenol] and the likely outcomes of its chemical reactions. Software programs can analyze known chemical reactions and databases to propose retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials.
For the synthesis of 2,2'-Thiobis[4-bromophenol], predictive models could suggest the reaction of 4-bromophenol (B116583) with a sulfur-donating reagent, such as sulfur dichloride, in the presence of a catalyst. Computational models can help in optimizing reaction conditions (e.g., temperature, solvent, catalyst choice) by calculating reaction energy profiles and transition state energies. This allows for an in-silico assessment of different synthetic strategies to identify the most energetically favorable and, therefore, likely most efficient pathway.
Similarly, the reactivity of 2,2'-Thiobis[4-bromophenol] in various chemical transformations can be predicted. For example, computational models can predict the products of its oxidation, reduction, or electrophilic substitution reactions by evaluating the activation energies for different possible reaction pathways.
Molecular and Cellular Biological Research on 2,2 Thiobis 4 Bromophenol and Its Analogs
Investigation of Molecular Mechanisms at the Cellular Level
Research into the molecular mechanisms of 2,2'-Thiobis[4-bromophenol] and its analogs has unveiled interactions with key cellular components, including enzyme inhibition and receptor binding.
Enzyme Inhibition:
Halogenated phenols, including bromophenols, have been studied for their inhibitory effects on various enzymes. For instance, a kinetic study on mushroom tyrosinase revealed that certain bromophenols act as noncompetitive inhibitors. phytojournal.com This means they bind to a site on the enzyme other than the active site, affecting the enzyme's function regardless of whether the substrate is bound. phytojournal.comsavemyexams.com The inhibitory potential of these compounds is influenced by the presence and position of halogen substituents and hydroxyl groups. phytojournal.com Specifically, for inhibition of mushroom tyrosinase, a catechol moiety and/or a halogen at an ortho-position to a phenolic hydroxyl group appear to be important. phytojournal.com
In a separate line of research, analogs of 2,2'-Thiobis[4-bromophenol], such as 6,6'-thiobis(2-bromo-4-chlorophenol), were found to inhibit the ATPase activity of the Large T Antigen (TAg) of Simian Virus 40 and BK Virus. nih.gov This inhibition was identified through screening of compounds structurally similar to known inhibitors like bithionol (B75329) and hexachlorophene (B1673135). nih.gov The study suggested that a bisphenol-like structure with flexibility at the linker and specific substitutions on the phenol (B47542) rings are crucial for this inhibitory activity. nih.gov
Furthermore, the inhibitory activities of sulfenimide derivatives, synthesized from substituted thiophenols, have been investigated against human and bovine carbonic anhydrase enzymes. nih.gov The bromo derivative, in particular, showed potent inhibition of human carbonic anhydrase I and II. nih.gov
Receptor Binding:
Quantitative Structure-Activity Relationship (QSAR) models have been employed to study the binding of various chemical compounds, including phenols, to nuclear receptors like the estrogen receptor. open.ac.uk These computational models are valuable for predicting the endocrine-disrupting potential of chemicals by assessing their binding affinity and transcriptional activity. open.ac.uk
In Vitro Studies of Cellular Responses
The effects of 2,2'-Thiobis[4-bromophenol] and related compounds have been examined in various in vitro systems to understand their impact on cellular functions and their potential as antimicrobial agents.
Antimicrobial Activity:
Phenolic compounds are generally known for their antimicrobial properties. ontosight.ai Specifically, halogenated phenols have demonstrated a wide range of biological activities. phytojournal.com The antimicrobial efficacy is often linked to the number and position of hydroxyl groups and halogen atoms on the phenol ring. phytojournal.com For example, 2,4,6-tribromophenol (B41969) is utilized as a fungicide. nih.gov
The antimicrobial activity of various flavonoids, another class of phenolic compounds, has been extensively studied. nih.gov Their mechanisms of action can include inhibition of DNA gyrase, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.gov Similarly, the antimicrobial potential of thiazolidine (B150603) derivatives has been investigated, showing activity primarily against Gram-positive bacteria. nih.gov
The following table summarizes the antimicrobial activity of selected compounds against various microorganisms.
| Compound/Extract | Test Organism(s) | Observed Effect |
| Green Tea Extract | P. aeruginosa, E. faecalis | Strong antimicrobial activity. mdpi.com |
| Tilia cordata Extract | Various clinical pathogens | High antimicrobial activity. mdpi.com |
| Thiazolidine derivatives | Gram-positive bacteria | Antimicrobial activity with MIC values from 2 to 16 µg/mL. nih.gov |
| N,N′-disubstituted piperazines | E. coli (Gram-negative) | Significant antibacterial activity. mdpi.com |
Chemoinformatic and Molecular Docking Studies with Biological Targets
Computational methods like chemoinformatics and molecular docking are instrumental in predicting and understanding the interactions between small molecules and biological targets.
Molecular docking studies have been used to investigate the binding affinity of various compounds to their protein targets. For instance, the binding of 2H-thiopyrano[2,3-b]quinoline derivatives to the CB1a protein was analyzed to predict their potential as antitumor agents. nih.gov These studies calculate binding affinities and identify key amino acid residues involved in the interaction. nih.gov
In the context of TAg ATPase inhibition, an in silico search identified numerous compounds structurally related to bithionol and hexachlorophene for further screening. nih.gov This computational pre-selection is a crucial step in identifying potential inhibitors. Similarly, molecular docking has been employed to support the observed antimicrobial activity of piperazine (B1678402) derivatives by showing their binding modes within the active site of the enoyl-ACP reductase enzyme from E. coli. mdpi.com
Structure-Based Rational Design of Biologically Active Analogs
The insights gained from structural and mechanistic studies are pivotal for the rational design of new, more potent, and selective analogs.
A structure-activity relationship (SAR) study on TAg ATPase inhibitors revealed essential features for activity, such as a flexible bisphenol-like moiety and specific substitutions at positions 2 and 4 of the phenol rings. nih.gov Bulky groups at these positions were found to diminish inhibitory activity. nih.gov This information guides the synthesis of new analogs with potentially improved efficacy.
The development of new antimicrobial agents also heavily relies on SAR. For example, the synthesis of various thiazolidine derivatives and their subsequent testing allows for the identification of structural features that enhance antimicrobial activity. nih.gov The idea of creating hybrid pharmaceuticals, which combine two or more active components into a single molecule, is another strategy to combat drug resistance and is informed by structural knowledge of the individual pharmacophores. researchgate.net
Environmental Fate and Remediation Research of 2,2 Thiobis 4 Bromophenol
Degradation Pathways and Mechanisms in Environmental Matrices
There is currently a lack of specific scientific studies detailing the degradation pathways and mechanisms of 2,2'-Thiobis[4-bromophenol] in various environmental matrices such as soil, water, or sediment. Research on related brominated phenols suggests that degradation can occur through processes like reductive dehalogenation under anaerobic conditions or hydroxylation in aerobic environments. researchgate.netnih.gov However, without direct studies on 2,2'-Thiobis[4-bromophenol], its specific transformation products and the kinetics of its degradation remain unknown.
Bioremediation and Photocatalytic Degradation Studies
Specific research on the bioremediation or photocatalytic degradation of 2,2'-Thiobis[4-bromophenol] is not present in the available scientific literature. Studies on other brominated compounds have explored the use of various microorganisms and photocatalysts for their removal from the environment. researchgate.netrsc.org For instance, some bacteria have been shown to degrade brominated phenols, and photocatalysts like titanium dioxide have been used to break down related pollutants. nih.govnih.gov However, the efficacy of these methods for 2,2'-Thiobis[4-bromophenol] has not been documented.
Environmental Monitoring and Analytical Method Development for Trace Detection
There is no specific information available regarding established environmental monitoring programs or the development of analytical methods for the trace detection of 2,2'-Thiobis[4-bromophenol]. While general methods for monitoring organic pollutants in the environment exist, and analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of phenolic compounds, their specific application and validation for 2,2'-Thiobis[4-bromophenol] are not described in the accessible literature. cec.orgnih.gov The development of such methods would be a crucial first step in understanding the environmental prevalence of this compound.
Future Research Directions and Emerging Academic Avenues for 2,2 Thiobis 4 Bromophenol
Exploration of Novel Synthetic Methodologies
Current synthetic strategies for 2,2'-Thiobis[4-bromophenol] and related thiobisphenols often rely on conventional methods. Future research will likely pivot towards the development of more sustainable, efficient, and selective synthetic routes.
Key Research Objectives:
Catalytic Systems: Investigating novel transition-metal catalysts and organocatalysts to facilitate the thioetherification of 4-bromophenol (B116583) with improved yields and milder reaction conditions.
Green Chemistry Approaches: Exploring solvent-free reaction conditions, microwave-assisted synthesis, and the use of recyclable catalysts to align with the principles of green chemistry.
Mechanism-Driven Design: Utilizing computational studies to elucidate reaction mechanisms and guide the design of more effective synthetic protocols.
A comparative analysis of potential future synthetic approaches is presented in the table below:
| Methodology | Potential Advantages | Potential Challenges |
| Advanced Catalysis (e.g., Palladium, Copper) | High efficiency, selectivity, and broader substrate scope. | Catalyst cost, potential for metal contamination in the final product. |
| Photochemical Synthesis | Mild reaction conditions, high spatial and temporal control. | Requirement for specialized equipment, potential for side reactions. |
| Enzyme-Catalyzed Synthesis | High specificity, environmentally benign conditions. | Limited enzyme stability and substrate scope. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, potential for clogging with solid byproducts. |
These innovative synthetic methodologies are expected to not only enhance the accessibility of 2,2'-Thiobis[4-bromophenol] for further research but also contribute to the broader field of organic synthesis.
Advanced Applications in Materials Science and Polymer Chemistry
The unique molecular architecture of 2,2'-Thiobis[4-bromophenol], featuring two phenolic hydroxyl groups and bromine atoms, makes it an attractive building block for novel polymers and materials with tailored properties.
Future research in this area is expected to focus on:
High-Performance Polymers: Incorporating 2,2'-Thiobis[4-bromophenol] as a monomer in the synthesis of high-performance polymers such as polyethers, polyesters, and polycarbonates. The presence of the thioether linkage can enhance thermal stability and chemical resistance, while the bromine atoms can impart flame retardant properties. The thermal degradation behavior of polymers containing brominated flame retardants like tetrabromobisphenol A (TBBPA) has been studied, and it was found that they can enhance the formation of phenolic compounds during pyrolysis researchgate.netnih.gov.
Flame Retardant Materials: Investigating the efficacy of 2,2'-Thiobis[4-bromophenol] as a reactive or additive flame retardant in various polymer matrices. Its high bromine content is anticipated to contribute significantly to the fire safety of materials used in electronics, construction, and transportation lanxess.com.
Advanced Resins and Composites: Exploring its use in the formulation of epoxy resins and other thermosetting materials. The resulting composites could exhibit enhanced mechanical strength, thermal stability, and flame retardancy, making them suitable for demanding applications in the aerospace and automotive industries.
The potential contributions of 2,2'-Thiobis[4-bromophenol] to polymer properties are summarized below:
| Polymer Property | Potential Contribution of 2,2'-Thiobis[4-bromophenol] |
| Thermal Stability | The thioether linkage can improve resistance to thermal degradation. |
| Flame Retardancy | The high bromine content can inhibit combustion processes. lanxess.com |
| Chemical Resistance | The aromatic and thioether moieties can enhance stability in harsh chemical environments. |
| Mechanical Strength | Incorporation into polymer backbones can influence rigidity and toughness. |
Development of 2,2'-Thiobis[4-bromophenol] as a Platform for Sensor Technologies
The electron-rich phenolic rings and the sulfur atom in 2,2'-Thiobis[4-bromophenol] present opportunities for its application in the development of chemical sensors. While direct research on this specific compound is nascent, the broader field of phenolic compound detection provides a strong foundation for future exploration.
Emerging academic avenues in this domain include:
Electrochemical Sensors: Designing and fabricating electrochemical sensors based on electrodes modified with 2,2'-Thiobis[4-bromophenol] or its polymers. These sensors could be utilized for the detection of heavy metal ions, organic pollutants, or biologically important molecules through voltammetric or amperometric techniques. The development of electrochemical sensors for other bisphenols and phenolic compounds is an active area of research dphen1.comresearchgate.netnih.govmdpi.comresearchgate.net.
Optical Sensors: Synthesizing fluorescent or colorimetric probes derived from 2,2'-Thiobis[4-bromophenol]. The interaction of these probes with specific analytes could induce a measurable change in their optical properties, enabling sensitive and selective detection.
Environmental Monitoring: Applying these novel sensor technologies for the in-situ and real-time monitoring of environmental pollutants in water and soil samples. The development of robust and portable sensor devices is a key goal in this area nih.govmdpi.com.
Interdisciplinary Research Integrating Computation, Synthesis, and Mechanistic Studies
A holistic understanding of the structure-property relationships of 2,2'-Thiobis[4-bromophenol] is crucial for its rational design and application. Future research will increasingly rely on an interdisciplinary approach that combines computational chemistry, synthetic chemistry, and mechanistic investigations.
Key research directions include:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the molecular geometry, electronic properties, and reactivity of 2,2'-Thiobis[4-bromophenol] and its derivatives. Such studies can provide valuable insights into its antioxidant potential and interactions with other molecules, similar to studies conducted on other halogenated bisphenols nih.govrsc.org.
Mechanistic Investigations: Elucidating the mechanisms of its synthesis, polymerization, and flame retardant action through a combination of experimental techniques and theoretical calculations. Understanding the thioetherification mechanism, for example, can lead to the development of more efficient synthetic routes nih.govchemrxiv.org.
Structure-Property-Function Relationships: Systematically modifying the structure of 2,2'-Thiobis[4-bromophenol] and evaluating the impact of these modifications on its properties and performance in various applications. This integrated approach will accelerate the discovery of new materials and technologies based on this versatile compound. Theoretical studies on halogenated compounds are an active area of research, providing insights into their electronic structures and potential applications nih.gov.
The synergy between these disciplines will be instrumental in realizing the full potential of 2,2'-Thiobis[4-bromophenol] in the years to come.
Q & A
Q. What are the critical synthetic routes and parameters for 2,2'-Thiobis[4-bromophenol]?
Synthesis typically involves coupling bromophenol precursors via sulfur bridges. Key parameters include:
- Reaction atmosphere : Use inert gas (e.g., nitrogen) to prevent oxidation of sulfur intermediates .
- Catalysts : Alkali metal ethoxides (e.g., NaOEt) to facilitate thiol coupling .
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like NaCl .
- Temperature control : Reflux conditions (~60–80°C) to ensure reaction completion without thermal degradation .
Q. How should researchers resolve discrepancies in CAS numbers and molecular identifiers?
Discrepancies (e.g., CAS 90-66-4 vs. 96-69-5) arise from structural analogs (e.g., tert-butyl vs. bromo substituents). To verify identity:
- Cross-reference spectral data (NMR, IR) with literature .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~358.54 g/mol for C12H8Br2O2S) .
- Check regulatory databases (e.g., ECHA, PubChem) for consistent nomenclature .
Q. What safety protocols are essential for handling 2,2'-Thiobis[4-bromophenol]?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from fine powders .
- Storage : Keep in airtight containers under dry, dark conditions to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can structural isomerism in thiobis phenolic compounds be systematically characterized?
- NMR analysis : Compare chemical shifts of aromatic protons to distinguish between ortho/meta/para bromine substitution patterns .
- X-ray crystallography : Resolve crystal structures to confirm sulfur bridge geometry and bromine positions .
- Chromatographic separation : Use HPLC with chiral columns to isolate enantiomers, if applicable .
Q. What enzymatic pathways metabolize 2,2'-Thiobis[4-bromophenol], and how do experimental conditions influence byproducts?
- ADH/Aldehyde oxidase : These enzymes may reduce nitro or thiobis groups, forming reactive intermediates (e.g., hydroxylamines) .
- Oxygen sensitivity : Under aerobic conditions, radical intermediates from one-electron transfers react with O2, limiting further reduction .
- Anaerobic studies : Use nitrogen atmospheres to stabilize intermediates for LC-MS or EPR analysis .
Q. How do bromine substituents affect antioxidant properties compared to other halogens?
- Electron-withdrawing effects : Bromine reduces phenolic O-H bond dissociation energy, enhancing radical scavenging activity vs. chloro or methyl analogs .
- Steric effects : Bulky tert-butyl groups (in analogs like 2,2'-Thiobis[4-tert-octylphenol]) hinder antioxidant efficacy by limiting molecular mobility .
- Stability assays : Compare thermal degradation (TGA) and UV-Vis absorption under accelerated aging conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
